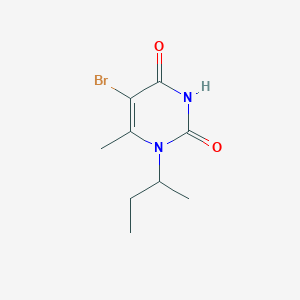

Uracil, 5-bromo-1-sec-butyl-6-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromacil is an organic compound with the chemical formula C9H13BrN2O2 . It is commercially available as a herbicide . Bromacil is one of a group of compounds called substituted uracils .

Synthesis Analysis

Bromacil can be synthesized using 2-bromobutane and urea as starting materials . The synthesis involves condensation, cyclization, and bromination with a total yield of 60% . The structure of Bromacil was determined by 1H NMR, 13C NMR, and IR spectroscopy .Molecular Structure Analysis

The IUPAC name of Bromacil is 5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione . Its molecular weight is 261.116 .Chemical Reactions Analysis

The synthesis of Bromacil involves condensation, cyclization, and bromination . The sec-butyl urea obtained from the reaction of 2-bromobutane and urea is treated with ethyl acetoacetate and transformed into uracil through direct cyclization in the presence of sodium hydride as a new catalyst .Physical And Chemical Properties Analysis

Bromacil is an odorless, colorless to white, crystalline solid . It has a density of 1.46 g/cm3 . It has a melting point of 157.5 to 160 °C and is soluble in water at 0.08% (25°C) .Aplicaciones Científicas De Investigación

Herbicide Activity and Environmental Impact

Uracil, 5-bromo-1-sec-butyl-6-methyl-, commonly known as bromacil, is primarily recognized for its herbicidal properties. It's a potent inhibitor of photosynthesis at the chloroplast level (McGAHEN & Hoffmann, 1966). Despite its widespread use, bromacil is not readily biodegradable and can contaminate various water bodies, impacting non-target species. Its degradation via photo-catalysis under simulated sunlight has been studied, revealing a significant reduction in toxicity and environmental impact (Angthararuk et al., 2014).

Molecular and Biological Research

Bromacil's molecular interactions have been a subject of research. Studies have explored its effects on DNA, particularly in terms of mutagenic potential and incorporation into DNA, with contrasting results in different organisms (McGAHEN & Hoffmann, 1963). Additionally, its interaction with various plant systems, including its impact on the induction of enzymes like nitrate reductase, has been documented, showcasing its broad biological effects (Hewitt & Notton, 1966).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of bromacil have been refined over the years, enhancing its production and quality. A method involving condensation, cyclization, and bromination has been developed, providing a more efficient synthesis process (Ren et al., 2008).

Potential Medical Applications

While not the primary focus, some research has also investigated the potential medical applications of derivatives of bromacil, particularly in the context of anti-HIV activity. These studies contribute to the broader understanding of the compound's versatility and possible therapeutic uses (Danel et al., 1996).

Mecanismo De Acción

Target of Action

Uracil, 5-bromo-1-sec-butyl-6-methyl-, also known as Bromacil, is a substituted uracil herbicide . Its primary target is the photosynthesis process in plants . By inhibiting photosynthesis at the electron transport chain, it controls a wide range of grasses and broadleaf weeds .

Mode of Action

Bromacil interferes with photosynthesis by entering the plant through the root zone and moving throughout the plant . It inhibits photosynthesis at the electron transport chain, disrupting the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The affected biochemical pathway is the photosynthesis process, specifically the electron transport chain . The inhibition of this process disrupts the plant’s energy production, leading to its eventual death .

Pharmacokinetics

It has the potential to contaminate surface water and groundwater .

Result of Action

The molecular and cellular effects of Bromacil’s action result in the disruption of the plant’s energy production process. This leads to the plant’s inability to grow and survive, effectively controlling the spread of the targeted weeds .

Action Environment

Bromacil is used worldwide and is especially effective against perennial grasses . . It also has the potential to contaminate different types of water bodies . Therefore, the use of Bromacil should be managed carefully to minimize potential environmental impact.

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-1-butan-2-yl-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-6(3)7(10)8(13)11-9(12)14/h5H,4H2,1-3H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMZEVPMOYJDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C(=O)NC1=O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)